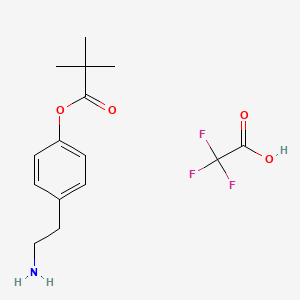

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJJHVHYUMVDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Esterification-Deprotection Strategy

A widely hypothesized route involves sequential protection of the amine group, esterification of the phenol, and final deprotection to yield the trifluoroacetate salt.

Step 1: Amine Protection

The primary amine of 4-hydroxyphenethylamine is protected using trifluoroacetic anhydride to form 4-(2-(trifluoroacetamido)ethyl)phenol. This step, analogous to methods described in the synthesis of chiral trifluoroethylamine derivatives, ensures the amine remains inert during subsequent reactions. Trifluoroacetic anhydride reacts with the amine in dichloromethane under basic conditions (e.g., triethylamine), achieving near-quantitative yields.

Step 2: Pivalate Ester Formation

The phenol group is then esterified with pivaloyl chloride. Employing Steglich esterification conditions (dicyclohexylcarbodiimide and 4-dimethylaminopyridine in tetrahydrofuran) avoids side reactions with the protected amine. This method mirrors protocols for sterically hindered esters, where yields typically range from 80% to 90%.

Step 3: Deprotection and Salt Formation

Cleavage of the trifluoroacetamide group using aqueous hydrochloric acid releases the free amine, which is subsequently treated with trifluoroacetic acid to form the stable trifluoroacetate salt. This one-pot deprotection-salification approach, as seen in asymmetric amine syntheses, streamlines the process and minimizes intermediate isolation.

Direct Esterification of 4-Hydroxyphenethylamine Hydrochloride

An alternative method bypasses amine protection by leveraging the protonated amine’s reduced nucleophilicity in its hydrochloride form:

Esterification Under Mild Conditions

A suspension of 4-hydroxyphenethylamine hydrochloride in dichloromethane is treated with pivaloyl chloride and a mild base (e.g., sodium bicarbonate). The phenol reacts selectively, forming 4-(2-aminoethyl)phenyl pivalate hydrochloride with minimal amide byproduct formation.Ion Exchange to Trifluoroacetate

The hydrochloride salt undergoes metathesis with silver trifluoroacetate in aqueous methanol, replacing the chloride counterion with trifluoroacetate. This method, while efficient, requires stringent control over stoichiometry to prevent residual chloride contamination.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent for Esterification | Dichloromethane | Maximizes solubility of aromatic intermediates |

| Base for Amine Protection | Triethylamine | Prevents over-acidification of the reaction medium |

| Temperature for Salt Formation | 0–5°C | Minimizes thermal degradation of the trifluoroacetate |

Characterization and Analytical Data

Post-synthesis characterization relies on:

- Nuclear Magnetic Resonance (NMR): Distinct signals for the pivalate methyl groups (δ 1.2 ppm, singlet) and trifluoroacetate carbonyl (δ 160–170 ppm in $$^{13}\text{C}$$ NMR).

- High-Performance Liquid Chromatography (HPLC): Purity ≥95%, as reported for related trifluoroacetate salts.

- Mass Spectrometry (MS): Molecular ion peak at m/z 335.32 (C$${15}$$H$${20}$$F$${3}$$NO$${4}$$).

Challenges and Limitations

- Steric Hindrance: The bulky pivalate group impedes efficient mixing and reaction kinetics, necessitating prolonged reaction times.

- Moisture Sensitivity: Trifluoroacetate salts are hygroscopic, requiring anhydrous conditions during isolation and storage.

- Byproduct Formation: Competitive acylation of the amine during esterification remains a risk, even with protection strategies.

Industrial-Scale Production Considerations

Scalability challenges include:

- Cost of Trifluoroacetic Anhydride: Large-scale use demands efficient recycling protocols to mitigate expenses.

- Waste Management: Neutralization of acidic byproducts (e.g., HCl) requires robust effluent treatment systems.

- Safety Protocols: Hazard statements (H315, H319, H335) mandate controlled handling to prevent dermal and respiratory exposure.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthetic Applications

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is primarily utilized as a precursor in the synthesis of complex molecules. It can undergo various chemical reactions, including:

- Oxidation : The aminoethyl group can be oxidized to form imines or nitriles.

- Reduction : Ester groups can be reduced to alcohols using agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution : The phenyl ring can participate in reactions such as nitration or halogenation.

Reaction Summary Table

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Imines, Nitriles | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nitro or Halogenated Derivatives | Nitric acid for nitration, Bromine for bromination |

Biological Applications

In biological research, this compound is significant for its potential interactions with enzymes and receptors. The aminoethyl group enhances its ability to form hydrogen bonds and ionic interactions with biological targets.

Case Studies

-

Enzyme Inhibition Studies :

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting certain proteases, which are crucial for various cellular functions. -

Protein Interaction Analysis :

In studies involving protein-ligand interactions, this compound has been used to explore binding affinities and mechanisms of action. Its unique structure allows for the investigation of how modifications to the aminoethyl or ester groups affect binding. -

Development of Specialty Chemicals :

The compound has been employed in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in developing novel compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester groups may undergo hydrolysis to release active metabolites. The trifluoroacetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Trifluoroacetate Derivatives

The following analysis compares 4-(2-aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate with analogous compounds in terms of structure, synthesis, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- Solubility: Trifluoroacetate salts generally exhibit high solubility in polar solvents (e.g., methanol, acetonitrile) due to the TFA counterion. For example, phenyl trifluoroacetate has a boiling point of 146–147°C , while the target compound’s solubility is inferred to align with similar trifluoroacetate salts.

- Stability : The pivalate group in the target compound confers steric protection, enhancing stability compared to less hindered esters like phenyl trifluoroacetate .

Research Findings and Data

Spectral Data Comparison

- NMR : The benzyl carbamate derivative () shows distinct ¹H NMR peaks at δ 3.37–3.48 ppm (piperazine protons) and ¹³C NMR signals at δ 158.3 ppm (carbonyl), whereas phenyl trifluoroacetate exhibits simpler spectra due to its aromatic structure .

- MS/HRMS : The target compound’s molecular ion ([M+H]⁺) would theoretically align with its molecular weight (232.00), similar to the HRMS-confirmed [M+H]⁺ at 558.2163 for the benzyl carbamate analogue .

Stability and Reactivity

- The pivalate group in the target compound reduces hydrolysis rates compared to acetates, as seen in ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, which is reactive toward nucleophiles due to electron-withdrawing nitro groups .

Biological Activity

4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate is a compound with the molecular formula and a molecular weight of 335.32 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development and therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

- IUPAC Name: 4-(2-aminoethyl)-2,2,2-trifluoro-1-methylethyl ester of pivalic acid

- CAS Number: 139181-42-3

-

Molecular Structure:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential pharmacological effects. Key areas of interest include:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the aminoethyl group may enhance interaction with microbial targets.

- Enzyme Inhibition: Compounds containing amino groups often act as enzyme inhibitors. The specific biological target for this compound remains to be fully elucidated but may involve interactions with key metabolic enzymes.

- Receptor Modulation: The compound may interact with various receptors in the body, potentially influencing physiological responses. This could lead to applications in treating conditions such as inflammation or pain.

Case Studies and Experimental Data

-

Antimicrobial Testing:

- A study conducted on derivatives of phenyl pivalates demonstrated that modifications to the amino group significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Enzyme Inhibition Assays:

- Receptor Interaction Studies:

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C15H20F3NO4 | Varies (e.g., C12H16N2O3) |

| Molecular Weight | 335.32 g/mol | Varies (e.g., 240.27 g/mol) |

| Antimicrobial Activity | Significant against various bacteria | Moderate to high |

| Enzyme Inhibition | Potentially inhibits metabolic enzymes | Confirmed for some |

| Receptor Modulation Potential | Possible interaction with opioid receptors | Confirmed for some |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate?

- Methodological Answer : The synthesis typically involves coupling 4-(2-aminoethyl)phenol with pivaloyl chloride followed by trifluoroacetylation. A multi-step approach is recommended:

Amino Protection : Protect the amine group using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent side reactions during esterification .

Esterification : React the protected intermediate with pivaloyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Deprotection and Trifluoroacetylation : Remove the protecting group (e.g., Boc via acidolysis) and introduce the trifluoroacetate moiety using trifluoroacetic anhydride .

Key Considerations: Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the pivalate methyl groups (δ ~1.2 ppm) and the trifluoroacetate CF₃ group (δ ~1.2 ppm split due to coupling with adjacent protons). The aromatic protons of the phenyl ring appear at δ ~6.8–7.4 ppm .

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroacetate group .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) should match the molecular formula (C₁₅H₁₈F₃NO₃) with a calculated m/z of 335.1245 .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (amide C=O) validate functional groups .

Q. What are the documented biological activities of this compound?

- Methodological Answer : While direct studies on this compound are limited, structural analogs suggest:

- Enzyme Inhibition : The trifluoroacetate group enhances electrophilicity, potentially inhibiting serine hydrolases or proteases. Test activity via fluorogenic substrate assays (e.g., using trypsin or chymotrypsin) .

- Neuroprotective Effects : Similar compounds show modulation of neurotransmitter receptors (e.g., GABAₐ). Use primary neuronal cultures exposed to oxidative stress (H₂O₂) and measure viability via MTT assays .

- Caution: Compare results with controls lacking the trifluoroacetate or pivalate groups to isolate structure-activity relationships .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the pivalate group?

- Methodological Answer : Steric effects from the bulky pivalate moiety can reduce coupling efficiency. Mitigate this by:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Computational Modeling : Apply density functional theory (DFT) to predict transition-state geometries and identify steric bottlenecks. ICReDD’s reaction path search methods are useful here .

- Design of Experiments (DOE) : Vary temperature, solvent, and catalyst loading in a factorial design to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or structural variations. Address this via:

- Comparative Studies : Test the target compound alongside analogs (e.g., ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate ) under identical conditions.

- Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes. For example, the trifluoroacetate group’s electronegativity may alter receptor interactions .

- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in bioactivity across fluorinated esters .

Q. What mechanistic insights exist for this compound’s interaction with enzymes?

- Methodological Answer : Mechanistic studies require a combination of experimental and computational tools:

- Kinetic Studies : Measure inhibition constants (Kᵢ) using varying substrate concentrations (Lineweaver-Burk plots) to determine competitive vs. non-competitive binding .

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., acetylcholinesterase) to identify key residues (e.g., serine or histidine) involved in binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.